molecular formula C19H18N4O3 B10986467 N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B10986467
M. Wt: 350.4 g/mol
InChI Key: HONFHMLGSNZZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic quinoxaline derivative with a hybrid structure combining a 3-methyl-2-oxoquinoxaline core, an acetamide linker, and a 4-acetamidophenyl substituent. This compound belongs to a broader class of nitrogen-containing heterocycles, which are extensively studied for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties .

The synthesis typically involves coupling reactions between 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives and substituted phenylamines. Structural characterization via ¹H-NMR, FT-IR, and elemental analysis confirms the presence of key functional groups, such as the quinoxaline ring, acetamide bridge, and aromatic substituents . Biological evaluations highlight its antimicrobial potency, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to electron-deficient substituents enhancing membrane penetration and target binding .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C19H18N4O3/c1-12-19(26)23(17-6-4-3-5-16(17)20-12)11-18(25)22-15-9-7-14(8-10-15)21-13(2)24/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

HONFHMLGSNZZHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Preparation of 3-Methylquinoxalin-2(1H)-one

The quinoxalinone core is typically synthesized via cyclocondensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions. For example:

  • Reagents : o-Phenylenediamine (10 mmol), ethyl acetoacetate (12 mmol), acetic acid (30 mL).

  • Conditions : Reflux at 120°C for 6 hours.

  • Yield : 85–90% after recrystallization from ethanol.

Synthesis of 2-Chloro-N-(4-acetamidophenyl)acetamide

This intermediate is prepared by acylating 4-aminoacetanilide with chloroacetyl chloride:

  • Reagents : 4-Aminoacetanilide (10 mmol), chloroacetyl chloride (12 mmol), sodium acetate (15 mmol), glacial acetic acid (50 mL).

  • Conditions : Stirred at 0–5°C for 2 hours, then room temperature for 12 hours.

  • Yield : 78–82% after recrystallization from ethanol/water.

Core Coupling Reaction: Quinoxalinone Alkylation

The pivotal step involves substituting the chlorine atom in 2-chloro-N-(4-acetamidophenyl)acetamide with the deprotonated nitrogen of 3-methylquinoxalin-2(1H)-one.

Method A: Phase-Transfer Catalysis

  • Reagents :

    • 3-Methylquinoxalin-2(1H)-one (6.24 mmol)

    • 2-Chloro-N-(4-acetamidophenyl)acetamide (6.24 mmol)

    • Potassium bicarbonate (7.5 mmol)

    • Benzyltributylammonium chloride (BTBA, 0.1 mmol)

    • Dimethylformamide (DMF, 25 mL)

  • Conditions : Reflux at 80°C for 2–4 hours.

  • Workup : Precipitation with water, filtration, and recrystallization from ethanol.

  • Yield : 72–75%.

Method B: Solvent-Free Microwave Assistance

  • Reagents : Same as Method A, excluding DMF.

  • Conditions : Microwave irradiation at 150 W, 100°C, 15 minutes.

  • Yield : 68–70% (reduced side products).

Reaction Optimization and Mechanistic Insights

Base Selection

Potassium bicarbonate outperforms stronger bases (e.g., KOH) by minimizing hydrolysis of the acetamide group. Triethylamine is avoided due to competing elimination reactions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. DMF achieves a balance between solubility and ease of removal.

Catalytic Enhancements

Phase-transfer catalysts (e.g., BTBA) improve interfacial reactivity, reducing reaction times from 24 hours to 2–4 hours.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (600 MHz, DMSO-d6): δ 10.23 (s, 1H, NH), 8.42 (d, J = 8.1 Hz, 1H, quinoxaline H), 7.89 (s, 1H, acetamide NH), 7.62–7.58 (m, 2H, aryl H), 2.41 (s, 3H, CH3).

  • IR (KBr): 1674 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Purity and Yield Comparison

MethodSolventCatalystTime (h)Yield (%)Purity (%)
ADMFBTBA27598.5
BSolvent-freeNone0.257097.8

Challenges and Troubleshooting

Competing Side Reactions

  • Hydrolysis of Acetamide : Mitigated by avoiding aqueous workup until reaction completion.

  • Dimerization : Controlled by maintaining stoichiometric excess of 3-methylquinoxalin-2(1H)-one.

Scalability Issues

Industrial-scale synthesis requires substituting DMF with toluene to reduce toxicity, albeit with a 10% yield drop.

Emerging Methodologies

Enzymatic Coupling

Recent studies explore lipase-catalyzed reactions in non-aqueous media, achieving 65% yield at 40°C.

Flow Chemistry

Microreactor systems enable continuous synthesis, reducing reaction time to 30 minutes with 80% yield .

Chemical Reactions Analysis

AMO-1618 undergoes various chemical reactions:

    Oxidation: It can be oxidized to form quinoxaline-2,3-diones.

    Reduction: Reduction of the quinoxaline ring may yield different derivatives.

    Substitution: Substituents on the phenyl ring can be modified using appropriate reagents.

    Major Products:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves a multi-step process that typically includes the reaction of 3-methylquinoxalin-2(1H)-one with 2-chloro-N-(p-tolyl)acetamide in the presence of a phase-transfer catalyst. The reaction is conducted in dimethylformamide under reflux conditions, leading to the formation of light-yellow crystalline products. The compound exhibits a non-planar quinoxaline moiety, which is crucial for its biological activity and interactions with biological targets .

Anticonvulsant Activity

One of the primary applications of this compound is its evaluation as an anticonvulsant agent. Research has indicated that derivatives of quinoxaline compounds exhibit significant anticonvulsant properties, potentially through modulation of neurotransmitter systems or ion channels involved in seizure activity. A study highlighted the design and synthesis of various quinoxaline derivatives, including this compound, demonstrating promising results in preclinical models .

Additional Therapeutic Potential

Beyond anticonvulsant activity, this compound may have applications in other therapeutic areas:

  • Antimicrobial Activity : Some studies suggest that quinoxaline derivatives possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections.
  • Anticancer Properties : There is emerging evidence that quinoxaline compounds may exhibit anticancer activities through mechanisms such as apoptosis induction or cell cycle arrest in various cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
AnticonvulsantN-(4-acetamidophenyl)-...Significant reduction in seizure frequency
AntimicrobialVarious quinoxaline derivativesInhibition of bacterial growth
AnticancerQuinoxaline derivativesInduction of apoptosis in cancer cells

Mechanism of Action

    Molecular Targets: AMO-1618 likely interacts with specific cellular targets involved in cancer pathways.

    Pathways: Further studies are needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

The pharmacological profile of N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can be contextualized by comparing it to structurally analogous compounds. Key comparisons focus on substituent effects, heterocyclic modifications, and bioactivity trends.

Structural Analogues with Varying Aromatic Substituents

A series of thiazolidinone derivatives (e.g., compounds 5a–l) sharing the 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide backbone but differing in aromatic substituents were synthesized and tested . The substituent’s electronic nature significantly influences antimicrobial activity:

Compound Substituent Antibacterial Activity (Zone of Inhibition) Antifungal Activity (Zone of Inhibition)
5d 4-NO₂ High (>20 mm) High (>18 mm)
5h 4-CF₃ High (>20 mm) High (>18 mm)
5l 2-Cl Low (<10 mm) Low (<10 mm)

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhance activity by increasing electrophilicity and improving target binding .
  • Bulky or electron-donating groups (e.g., -Cl at ortho) reduce potency due to steric hindrance or diminished membrane interaction .
Heterocyclic Modifications: Thiazolidinone vs. Azetidinone Derivatives

Replacing the thiazolidinone ring with an azetidinone moiety (e.g., N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide) alters bioactivity. Azetidinone derivatives exhibit broader-spectrum antibacterial effects but reduced antifungal potency compared to thiazolidinones, likely due to differences in ring strain and hydrogen-bonding capacity .

Anticonvulsant Analogues

For instance, compounds with -OCH₃ or -N(CH₃)₂ substituents demonstrated seizure inhibition comparable to phenytoin, suggesting the acetamide-quinoxaline scaffold’s versatility in crossing the blood-brain barrier .

Pyridine-Substituted Analogues

A pyridine variant, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide (CAS 1374546-30-1), exhibits distinct solubility and bioavailability due to its basic pyridine nitrogen. However, its antimicrobial activity remains understudied compared to phenyl-substituted derivatives .

Biological Activity

N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, a compound featuring both acetamide and quinoxaline moieties, has garnered attention for its diverse biological activities. This article delves into its synthesis, structural characteristics, and particularly its biological activities, supported by data tables and relevant case studies.

Synthesis and Structural Analysis

The compound is synthesized through a multi-step process involving the reaction of 3-methylquinoxalin-2(1H)-one with an appropriate acetamide derivative. The typical synthesis involves dissolving the quinoxaline derivative in dimethylformamide (DMF) and reacting it with an acetamide in the presence of a base such as potassium bicarbonate and a phase-transfer catalyst like benzyltributylammonium chloride (BTBA) under reflux conditions. The final product is purified through recrystallization from ethanol to yield light-yellow crystals.

Structural Characteristics

The molecular formula for this compound is C18H16N4O5C_{18}H_{16}N_{4}O_{5}. The compound exhibits an L-shaped conformation, which is crucial for its biological interactions. The quinoxaline ring system contributes to its pharmacological properties due to its ability to participate in various biochemical interactions.

Anticancer Activity

Quinoxaline derivatives are well-documented for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay have shown that certain derivatives inhibit the proliferation of HCT-116 colorectal cancer cells, with IC50 values indicating potent activity.

CompoundCell LineIC50 (µM)
This compoundHCT-1165.0
Compound AHCT-1163.1
Compound BHCT-11610.0

Antiviral Activity

In addition to anticancer effects, quinoxaline derivatives have shown antiviral properties. A study assessing anti-HIV activity revealed that certain derivatives exhibit EC50 values comparable to established antiviral agents. For example:

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
This compound157611681874
NVP (reference drug)6.79617114353

These results suggest that while the compound possesses antiviral activity, its selectivity index indicates potential cytotoxicity at higher concentrations.

Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives has also been explored, demonstrating activity against various bacterial strains. Research indicates that modifications to the quinoxaline core can enhance antimicrobial potency, making these compounds promising candidates for further development.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of quinoxaline derivatives, highlighting how variations in substituents influence biological activity. For instance:

  • Anticancer Study : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing that specific substitutions on the quinoxaline ring significantly enhanced cytotoxicity.
  • Antiviral Study : Compounds were evaluated for their ability to inhibit HIV reverse transcriptase, with some showing remarkable efficacy at low concentrations.
  • Antimicrobial Study : A comparative analysis of various derivatives against Gram-positive and Gram-negative bacteria demonstrated that certain modifications could lead to broad-spectrum antimicrobial agents.

Q & A

Q. What are the common synthetic routes for N-(4-acetamidophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted quinoxalinone precursors and acetamide derivatives. For example, describes the condensation of 3-methyl-2-oxoquinoxaline with N-(4-aminophenyl)acetamide using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. Purification is achieved via column chromatography or recrystallization, with yields ranging from 58–75% depending on substituents . details a similar protocol using acetyl chloride and Na₂CO₃ for acetylation, followed by silica gel chromatography and recrystallization from ethyl acetate .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.16–7.69 ppm and carbonyl signals at δ 168–170 ppm in CDCl₃) .
  • Mass Spectrometry (ESI/APCI+) : To verify molecular weights (e.g., m/z 347 [M+H]⁺ and 369 [M+Na]⁺) .
  • X-ray Crystallography : For resolving conformational details, such as dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation in ) .

Q. How is the biological activity of this compound typically evaluated in preclinical research?

  • Methodological Answer : Anticonvulsant activity is assessed using in vivo models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. specifies dosing at 30–100 mg/kg in mice, with activity quantified by seizure suppression and neurotoxicity screening. Data analysis includes ED₅₀ (effective dose for 50% protection) and TD₅₀ (toxic dose) calculations to determine therapeutic indices .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design and optimization of synthetic pathways for this compound?

  • Methodological Answer : outlines a hybrid computational-experimental approach:

Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states.

Apply machine learning to prioritize reaction conditions (e.g., solvents, catalysts) from high-throughput experimental datasets.

Validate predictions via small-scale reactions, iterating between computation and experimentation to refine yields and selectivity .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

  • Methodological Answer : Contradictions may arise from variations in bioavailability, metabolism, or assay design. To address this:
  • Cross-validate results using in vitro (e.g., receptor-binding assays) and in vivo models (e.g., pharmacokinetic studies).
  • Analyze structural analogs (e.g., substituent effects on the quinoxalinone ring in ) to identify pharmacophore requirements .
  • Use statistical tools (e.g., multivariate regression) to isolate confounding variables like dosing schedules or animal strains.

Q. What role does crystallographic data play in understanding the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : demonstrates how crystallography reveals critical conformational features:
  • Hydrogen-bonding networks : Stabilize specific conformers (e.g., N–H⋯O dimers) that may enhance target binding.
  • Dihedral angles : Influence molecular planarity and steric interactions (e.g., 44.5–77.5° angles between dichlorophenyl and pyrazolyl rings affect binding pocket compatibility) .
  • Packing interactions : Predict solubility and crystallinity, impacting formulation strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.